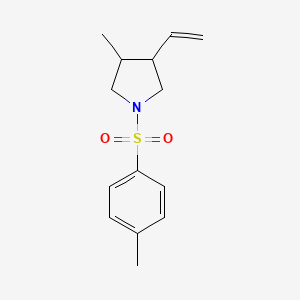
3-Ethenyl-4-methyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenyl-4-methyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidine is an organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with an ethenyl group, a methyl group, and a sulfonyl group attached to a methylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-4-methyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Ethenyl Group: This step often involves the use of ethenylation reagents under specific conditions to introduce the ethenyl group to the pyrrolidine ring.
Methylation: The final step involves the methylation of the benzene ring, which can be achieved using methylating agents such as methyl iodide in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-Ethenyl-4-methyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
3-Ethenyl-4-methyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-Ethenyl-4-methyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidine involves its interaction with specific molecular targets. The ethenyl group can participate in electrophilic addition reactions, while the sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The pyrrolidine ring provides a rigid framework that can interact with biological targets, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
4-Methylstyrene: Similar structure with a methyl group on the benzene ring.
1-Ethenyl-4-methylbenzene: Contains an ethenyl group on the benzene ring.
4-Methylsulfonylbenzene: Contains a sulfonyl group on the benzene ring.
Uniqueness
3-Ethenyl-4-methyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidine is unique due to the combination of its functional groups and the pyrrolidine ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
CAS No. |
835650-93-6 |
|---|---|
Molecular Formula |
C14H19NO2S |
Molecular Weight |
265.37 g/mol |
IUPAC Name |
3-ethenyl-4-methyl-1-(4-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C14H19NO2S/c1-4-13-10-15(9-12(13)3)18(16,17)14-7-5-11(2)6-8-14/h4-8,12-13H,1,9-10H2,2-3H3 |
InChI Key |
YICKDARZXRXWIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1C=C)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


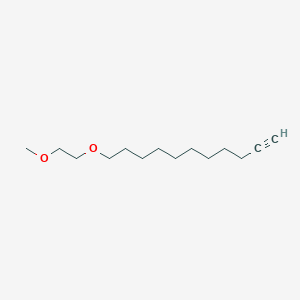
![2-Phenyl-5-[(E)-(3,4,5-trimethoxyphenyl)diazenyl]pyrimidine-4,6-diamine](/img/structure/B14199865.png)



![Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate](/img/structure/B14199883.png)
![Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate](/img/structure/B14199886.png)
![Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]-](/img/structure/B14199888.png)

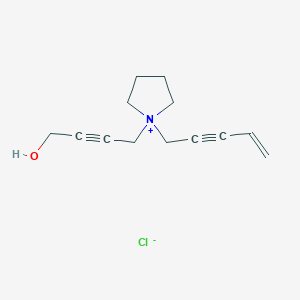
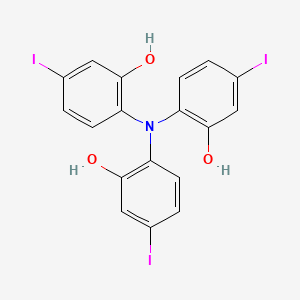
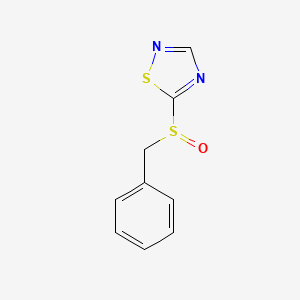
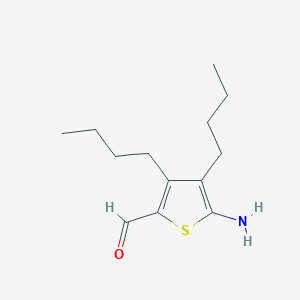
![5-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B14199932.png)
